
JNJ-61393215: A Technical Overview of its
Pharmacokinetics and Half-life

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tebideutorexant

Cat. No.: B10832554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and half-life of

JNJ-61393215, a selective orexin-1 receptor (OX1R) antagonist. The information compiled

herein is intended to serve as a comprehensive resource for researchers, scientists, and

professionals involved in drug development.

Core Pharmacokinetic Parameters
JNJ-61393215, also known as tebideutorexant, has been evaluated in clinical studies to

determine its pharmacokinetic properties. A single ascending dose (SAD) study in healthy male

volunteers provides the primary basis for our current understanding of its absorption,

distribution, metabolism, and excretion (ADME) profile in humans.

Data from Single Ascending Dose (SAD) Study
The SAD study was a Phase 1, randomized, double-blind, placebo-controlled trial designed to

assess the safety, tolerability, and pharmacokinetics of single oral doses of JNJ-61393215. The

study involved 48 healthy male subjects who received doses ranging from 1 mg to 90 mg.[1][2]

[3][4][5]

Table 1: Summary of Pharmacokinetic Parameters of JNJ-61393215 in Healthy Male

Volunteers
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Dose Tmax (h) Cmax (ng/mL) Half-life (h)

1 mg 1.0 - 1.5 1.4 13.6 - 24.6

2 mg 1.0 - 1.5 - -

6 mg 1.0 - 1.5 - -

15 mg 1.0 - 1.5 - -

30 mg 1.0 - 1.5 - -

45 mg 2.25 - -

60 mg 2.25 - -

90 mg 2.25 136.8 13.6 - 24.6

Data sourced from a single ascending dose study.[1][2][3][4][5]

Key observations from the pharmacokinetic data include:

Absorption: JNJ-61393215 is rapidly absorbed after oral administration, with the time to

reach maximum plasma concentration (Tmax) ranging from 1.0 to 2.25 hours.[1][2][3][4][5]

Dose Proportionality: Peak and total exposure to JNJ-61393215 increased in a dose-

proportional manner for doses up to 30 mg.[1]

Half-Life: The average half-life of JNJ-61393215 ranges from 13.6 to 24.6 hours, indicating

that it is a relatively long-acting compound.[1][2][3][4][5]

Experimental Protocols
A thorough understanding of the methodologies employed in the clinical evaluation of JNJ-

61393215 is crucial for the interpretation of its pharmacokinetic data.

Single Ascending Dose (SAD) Study Protocol
The SAD study was conducted as a randomized, double-blind, placebo-controlled trial. Healthy

male participants were divided into cohorts, with each cohort receiving a single oral dose of
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JNJ-61393215 or a placebo. The doses administered were 1, 2, 6, 15, 30, 45, 60, and 90 mg.

[1] Pharmacokinetic and safety assessments were performed at predetermined intervals.
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Single Ascending Dose (SAD) Study Workflow

Mechanism of Action and Signaling Pathway
JNJ-61393215 is a selective antagonist of the orexin-1 receptor (OX1R). Orexin-A and orexin-B

are neuropeptides that play a crucial role in the regulation of arousal, wakefulness, and

appetite. They exert their effects by binding to two G-protein coupled receptors: OX1R and

OX2R. JNJ-61393215 specifically blocks the action of orexins at the OX1R.

The binding of orexin-A or orexin-B to OX1R initiates a downstream signaling cascade. OX1R

is coupled to the Gq subtype of G-proteins. Activation of Gq leads to the stimulation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium

from intracellular stores, leading to an increase in cytosolic calcium concentration.
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Orexin-1 Receptor Signaling Pathway and JNJ-61393215 Antagonism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

